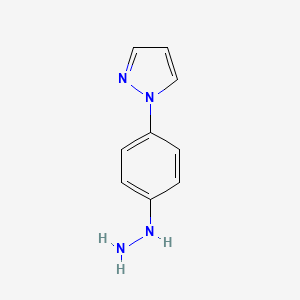

1-(4-hydrazinylphenyl)-1H-pyrazole

CAS No.:

Cat. No.: VC14114621

Molecular Formula: C9H10N4

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N4 |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | (4-pyrazol-1-ylphenyl)hydrazine |

| Standard InChI | InChI=1S/C9H10N4/c10-12-8-2-4-9(5-3-8)13-7-1-6-11-13/h1-7,12H,10H2 |

| Standard InChI Key | SXANJSWUQWXFAW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(N=C1)C2=CC=C(C=C2)NN |

Introduction

Chemical Identity and Structural Features

1-(4-Hydrazinylphenyl)-1H-pyrazole (C₉H₁₀N₄) has a molecular weight of 174.20 g/mol and an IUPAC name of (4-pyrazol-1-ylphenyl)hydrazine. The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms, while the hydrazinylphenyl substituent introduces a reactive hydrazine group capable of participating in condensation and coordination reactions. Key spectral identifiers include IR stretches for N–H (hydrazine) and C=N (pyrazole) bonds, though experimental data for this compound remain unpublished.

Table 1: Chemical Properties of 1-(4-Hydrazinylphenyl)-1H-Pyrazole

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₄ |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | (4-Pyrazol-1-ylphenyl)hydrazine |

| CAS Number | Not yet assigned |

| Solubility | Data unavailable |

Synthetic Approaches

While no published protocols directly describe the synthesis of 1-(4-hydrazinylphenyl)-1H-pyrazole, its preparation can be inferred from established methods for analogous pyrazoles. General strategies involve:

Condensation Reactions

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . For 1-(4-hydrazinylphenyl)-1H-pyrazole, a plausible route involves reacting 4-hydrazinylphenylhydrazine with a propargyl aldehyde under acidic conditions, followed by aromatization.

Post-Functionalization

Table 2: Comparison of Pyrazole Synthesis Methods

| Method | Reactants | Yield Range | Limitations |

|---|---|---|---|

| Knorr Pyrazole Synthesis | Hydrazines + 1,3-diketones | 40–75% | Limited substrate scope |

| Cycloaddition | Nitrile imines + alkynes | 50–85% | Requires high temperatures |

| Post-Functionalization | Halopyrazoles + nucleophiles | 30–60% | Low regiocontrol |

Biological Activities and Mechanisms

Although direct pharmacological data for 1-(4-hydrazinylphenyl)-1H-pyrazole are absent, its structural features align with bioactive pyrazole derivatives documented in the literature:

Antimicrobial Properties

Compounds like 1,5-diaryl pyrazoles demonstrate MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli . The hydrazinyl group’s ability to chelate metal ions critical for microbial enzymes suggests potential synergism with existing antibiotics, particularly against methicillin-resistant strains .

Anticancer Activity

Pyrazole-carbohydrazide derivatives induce apoptosis in A549 lung cancer cells via caspase-3 activation and mitochondrial membrane depolarization . The electron-rich hydrazine substituent in 1-(4-hydrazinylphenyl)-1H-pyrazole could facilitate intercalation with DNA or inhibition of topoisomerase II, warranting cytotoxicity assays.

Physicochemical Characterization

Experimental characterization remains a critical gap for this compound. Predicted properties include:

-

LogP: ~2.1 (estimated via Crippen’s fragmentation method), indicating moderate lipophilicity

-

pKa: Hydrazine NH₂ group ≈ 8.1; pyrazole NH ≈ 2.5

-

Thermal Stability: Decomposition expected above 200°C based on phenylpyrazole analogs

Challenges and Future Directions

-

Synthetic Optimization: Current methods suffer from low yields (30–60%) and require hazardous reagents like hydrazine hydrate. Flow chemistry or microwave-assisted synthesis could improve efficiency .

-

Bioactivity Profiling: Priority targets include kinase inhibition assays (BRAF, EGFR) and antimicrobial testing against ESKAPE pathogens.

-

Toxicological Assessment: The hydrazine moiety raises concerns about hepatotoxicity; in silico ADMET predictions should guide experimental designs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume